Ethyl 4-dimethylaminobenzoate
Overview
Description
Ethyl 4-dimethylaminobenzoate is a chemical compound with the molecular formula C11H15NO2. It is known for its use as a local anesthetic and as a photoinitiator in various applications. This compound is characterized by its ethyl, dimethylamino, and benzoate functional groups, which contribute to its unique properties .
Mechanism of Action
Target of Action
Ethyl 4-dimethylaminobenzoate (EDB) is primarily used as a photo-initiator in various applications . It is also known to exhibit strong estrogenic activity .
Mode of Action
EDB acts as a co-initiator with camphorquinone (CQ) in the photopolymerization process . Upon exposure to light within the blue spectral region (around 450 nm), the light is absorbed by CQ, which then interacts with EDB, initiating the polymerization of resin monomers .
Biochemical Pathways
The primary biochemical pathway influenced by EDB is the photopolymerization of dental adhesives and composites . This process involves the conversion of monomers into polymers through a radical polymerization reaction initiated by light absorption .
Pharmacokinetics
As a hydrophilic polymer, it is expected to have good water solubility .
Result of Action
The primary result of EDB’s action is the polymerization of dental resins , leading to the formation of a solid, durable material . This process is crucial in the fabrication of dental materials, including adhesives and composites .
Action Environment
The efficacy and stability of EDB are influenced by environmental factors such as light and temperature. Its photoinitiator activity requires light within the blue spectral region for activation . Additionally, it should be stored below +30°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
Ethyl 4-dimethylaminobenzoate is known to interact with camphorquinone (CQ) to form a self-adhesive composite for the fabrication of photosensitizers in dental materials . The nature of these interactions is primarily photoinitiation, where this compound acts as a co-initiator .
Cellular Effects
The cellular effects of this compound are primarily observed in its role as a photoinitiator in cell encapsulation applications . It influences cell function by initiating the polymerization of resin monomers upon exposure to light .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role as a photoinitiator . Upon exposure to light, it initiates the polymerization of resin monomers, which is a crucial process in the formation of dental materials .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are primarily related to its stability as a photoinitiator . Over time, it continues to effectively initiate the polymerization of resin monomers upon exposure to light .
Metabolic Pathways
It is known that it plays a role in the polymerization of resin monomers, a process that is crucial in the formation of dental materials .
Transport and Distribution
Given its role as a photoinitiator, it is likely to be distributed wherever resin monomers are present .
Subcellular Localization
Given its role as a photoinitiator, it is likely to be localized wherever resin monomers are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ethyl 4-dimethylaminobenzoate typically involves the esterification of 4-dimethylaminobenzoic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a continuous two-step reaction process. This involves the esterification of 4-nitrobenzoic acid with ethanol, followed by hydrogenation using a palladium on carbon catalyst. This method is advantageous as it avoids the production of waste acid and allows for the recycling of solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-dimethylaminobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-dimethylaminobenzoate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl 4-dimethylaminobenzoate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Butyl 4-dimethylaminobenzoate: Contains a butyl group instead of an ethyl group.
2-Ethylhexyl 4-dimethylaminobenzoate: Used as a UV filter in sunscreens.
Uniqueness
This compound is unique due to its balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications from medical to industrial uses. Its strong photoinitiating activity and local anesthetic properties further distinguish it from other similar compounds .
Properties
IUPAC Name |
ethyl 4-(dimethylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)9-5-7-10(8-6-9)12(2)3/h5-8H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUGPQWGEGAKET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044763 | |
Record name | Parbenate | |
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URL | https://comptox.epa.gov/dashboard/DTXSID2044763 | |
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Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA; Pellets or Large Crystals, White crystalline powder; [Acros Organics MSDS] | |
Record name | Benzoic acid, 4-(dimethylamino)-, ethyl ester | |
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Record name | Ethyl 4-dimethylaminobenzoate | |
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CAS No. |
10287-53-3 | |
Record name | Ethyl 4-(dimethylamino)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10287-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N,N-Dimethylbenzocaine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010287533 | |
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Record name | Benzoic acid, 4-(dimethylamino)-, ethyl ester | |
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Record name | Parbenate | |
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Record name | Ethyl 4-dimethylaminobenzoate | |
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Record name | PARBENATE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Ethyl 4-dimethylaminobenzoate in scientific research?
A1: this compound is primarily employed as a co-initiator in photoinitiating systems for free radical polymerization, particularly in dental materials and other light-cured resins. [, , , , , , , , , , ]
Q2: How does this compound function as a co-initiator in photopolymerization?
A2: this compound acts as a hydrogen donor in a Type II photoinitiator system, typically alongside a photosensitizer like camphorquinone (CQ). Upon light irradiation, CQ forms an excited state and abstracts a hydrogen atom from EDMAB. This generates radicals from both CQ and EDMAB, initiating the polymerization of monomers. [, , , , , , , , ]
Q3: What are the advantages of using this compound in dental restorative materials?
A3: EDMAB, in conjunction with camphorquinone, enables the rapid curing of dental resins upon exposure to visible light, making it suitable for clinical applications. [, , ]
Q4: Are there alternative co-initiators to this compound in photopolymerization reactions?
A4: Yes, several alternative tertiary amines have been explored as co-initiators, including N-phenylglycine, 2-(dimethylamino)ethyl methacrylate (DMAEMA), triethanolamine, N,N,3,5-tetramethyl-aniline, and 4-N,N-(dimethylamino)phenylacetic acid. [, , , , ]
Q5: How does the efficiency of this compound compare to other co-initiators?
A5: The efficiency of EDMAB varies depending on the specific photoinitiator system and the monomer being polymerized. Studies using differential scanning photocalorimetry have shown that the accelerating ability of different amines can be ranked, and EDMAB has shown comparable or even superior performance to other amines in certain systems. [, , ]
Q6: Does the concentration of this compound influence polymerization efficiency?
A6: Yes, the concentration of EDMAB can significantly affect the rate and degree of polymerization. Studies have shown that there is an optimal concentration for maximum efficiency, beyond which the polymerization rate may decrease. [, ]
Q7: Can this compound be used with photoinitiators other than camphorquinone?
A7: While commonly paired with camphorquinone, EDMAB can potentially function with other photoinitiators. Research has explored its use with acylphosphine oxides, demonstrating an increase in polymerization rate compared to using CQ alone. []
Q8: Has this compound been explored for applications beyond dental materials?
A8: Yes, EDMAB has been investigated in various applications, including the preparation of strippable films for surface radioactive decontamination and blue light curable inks for textile digital printing. [, ]
Q9: What is the molecular formula and weight of this compound?
A9: The molecular formula of this compound is C11H15NO2, and its molecular weight is 193.24 g/mol. [, , ]
Q10: What spectroscopic techniques have been used to characterize this compound?
A10: Various spectroscopic techniques have been employed to characterize EDMAB, including Fourier transform infrared spectroscopy (FTIR), ultraviolet–visible absorption spectroscopy, fluorescence spectroscopy, and gas chromatography-mass spectrometry (GC-MS). [, , , , , , , , , ]
Q11: How does the inclusion of this compound affect the properties of dental composites?
A11: The incorporation of EDMAB in dental composites can influence properties such as degree of conversion, polymerization rate, mechanical strength, water sorption, solubility, color stability, and biocompatibility. [, , , , ]
Q12: Does the presence of this compound impact the stability of dental resins over time?
A12: The stability of dental resins containing EDMAB can be influenced by factors like light exposure, storage conditions, and the presence of other components in the formulation. Research suggests that EDMAB can contribute to color changes (yellowing) in dental resins upon prolonged light exposure. [, ]
Q13: Are there concerns about the leaching of this compound from dental materials?
A13: Yes, the potential leaching of EDMAB from dental materials is a concern due to its potential cytotoxicity and estrogenic effects. Studies have investigated the factors influencing monomer leaching, including the degree of conversion, composition of the resin, and storage conditions. [, , , ]
Q14: Have computational methods been employed to study this compound?
A14: Yes, computational chemistry techniques like density functional theory (DFT) have been used to investigate the molecular structure, vibrational spectra, and hyperpolarizabilities of EDMAB. These studies provide insights into its electronic structure and potential for non-linear optical applications. []
Q15: What are the potential health concerns associated with this compound?
A15: EDMAB has been identified as a potential endocrine disruptor, exhibiting estrogenic activity in in vitro studies. Furthermore, there are concerns regarding its potential cytotoxicity and allergic potential. [, , ]
Q16: Is this compound considered an environmental pollutant?
A16: EDMAB has been detected in food packaging materials and beverages, raising concerns about its potential migration into food and subsequent human exposure. Studies have focused on developing analytical methods to detect and quantify EDMAB in various matrices. [, , ]
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